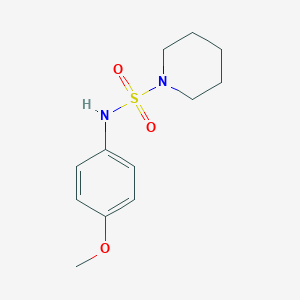
n-(4-Methoxyphenyl)piperidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxyphenyl)piperidine-1-sulfonamide, also known as S-Methyl-4-(4-methoxyphenyl)piperidine-1-sulfonamide or SMMPS, is a sulfonamide compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects, as well as a mechanism of action that makes it a promising candidate for further exploration.
作用机制
The mechanism of action of SMMPS involves the inhibition of voltage-gated sodium channels, which are responsible for the depolarization of neurons during the transmission of electrical signals. By blocking these channels, SMMPS can reduce the activity of neurons and prevent the transmission of pain signals. This mechanism of action has been studied in vitro and in vivo, and has been found to be highly selective and effective.
生化和生理效应
SMMPS has been found to have various biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the reduction of neuronal activity, and the prevention of pain signals. It has also been shown to have minimal effects on other ion channels and neurotransmitter receptors, making it a highly selective compound for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of SMMPS for lab experiments is its high selectivity for voltage-gated sodium channels, which allows for more precise and targeted studies of their function. However, one limitation of SMMPS is its relatively low potency compared to other sodium channel blockers, which may require higher concentrations to achieve the desired effects.
未来方向
There are several future directions for the study of SMMPS and its potential applications in scientific research. One area of interest is the development of more potent derivatives of SMMPS that can be used at lower concentrations. Another direction is the exploration of the effects of SMMPS on other ion channels and neurotransmitter receptors, which may have implications for the treatment of a wider range of neurological disorders. Additionally, the use of SMMPS in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects.
合成方法
SMMPS can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with piperidine, followed by the addition of sulfuric acid and methanol. The resulting product is then treated with sodium hydroxide and chlorosulfonic acid to form SMMPS. This synthesis method has been optimized to produce high yields of pure SMMPS.
科学研究应用
SMMPS has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a selective inhibitory effect on the activity of voltage-gated sodium channels, which are involved in the transmission of electrical signals in neurons. This makes SMMPS a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and chronic pain.
属性
CAS 编号 |
5430-51-3 |
|---|---|
产品名称 |
n-(4-Methoxyphenyl)piperidine-1-sulfonamide |
分子式 |
C12H18N2O3S |
分子量 |
270.35 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-17-12-7-5-11(6-8-12)13-18(15,16)14-9-3-2-4-10-14/h5-8,13H,2-4,9-10H2,1H3 |
InChI 键 |
IQEBYJQSHLKHON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |
规范 SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |
其他 CAS 编号 |
5430-51-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
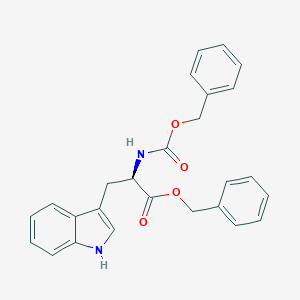
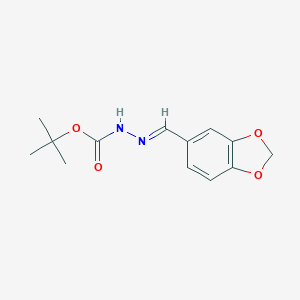
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
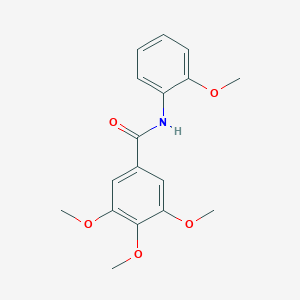
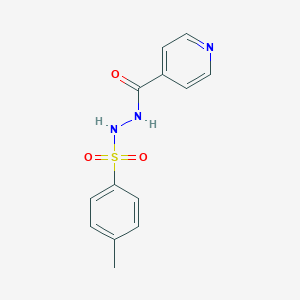
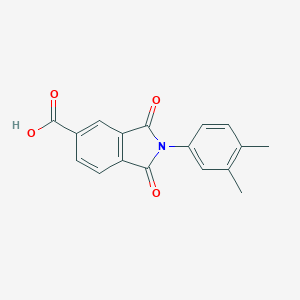
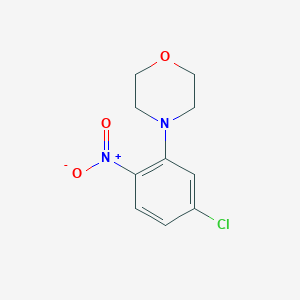
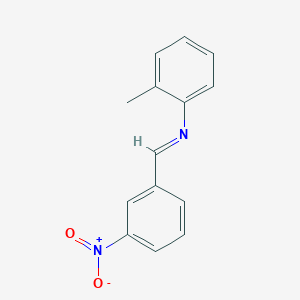
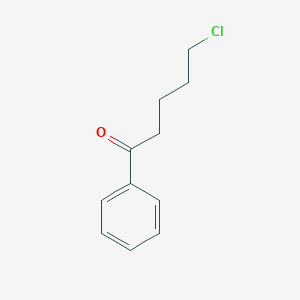
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)